molecular formula C12H12BrNO B8441042 5-Bromo-4-cyclopropyl-1-methyl-1,3-dihydro-indol-2-one

5-Bromo-4-cyclopropyl-1-methyl-1,3-dihydro-indol-2-one

Cat. No.: B8441042
M. Wt: 266.13 g/mol
InChI Key: WENDITGCDDUUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-cyclopropyl-1-methyl-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

5-bromo-4-cyclopropyl-1-methyl-3H-indol-2-one

InChI

InChI=1S/C12H12BrNO/c1-14-10-5-4-9(13)12(7-2-3-7)8(10)6-11(14)15/h4-5,7H,2-3,6H2,1H3

InChI Key

WENDITGCDDUUFG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2C3CC3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (14 mL) was added to 4-cyclopropyl-1-methyl-1,3-dihydro-indol-2-one (0.74 g, 3.94 mmol) and the resulting mixture was placed at 70° C. In a separate flask potassium bromide (1.03 g, 8.7 mmol) in water (14 was treated with bromine (0.225 mL, 4.3 mmol), the resulting orange solution was added dropwise to the 4-cyclopropyl-1-methyl-1,3-dihydro-indol-2-one mixture over ca. 10 minutes. The resulting heterogeneous mixture was permitted to stir at 70° C. for an additional hour and then cooled to room temperature. The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate. The solution was then further diluted with saturated aqueous sodium thiosulfate. The layers were separated and the aqueous layer eras extracted two additional times with dichloromethane. The organic extracts were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was preadsorbed onto silica gel and purified by silica gel flash chromatography (ethyl acetate-heptane 0 to 50%) to provide 5-bromo-4-cyclopropyl-1-methyl-1,3-dihydro-indol-2-one; MS: (ES+) m/z 266.2 (M+H)+.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.225 mL
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reactant
Reaction Step One
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sodium thiosulfate
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0 (± 1) mol
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0.74 g
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14 mL
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